![molecular formula C18H21N5S B572512 N4-异丁基-N2-((2-苯基噻唑-4-基)甲基)嘧啶-2,4-二胺 CAS No. 1262770-73-9](/img/structure/B572512.png)
N4-异丁基-N2-((2-苯基噻唑-4-基)甲基)嘧啶-2,4-二胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N4-isobutyl-N2-((2-phenylthiazol-4-yl)methyl)pyrimidine-2,4-diamine”, also known as KHS101, is a small molecule that drives neuronal differentiation of hippocampal neuronal progenitor cells (NPC). It induces the expression of the neurogenic transcription factor NeuroD and the neuronal marker Tuj1 .
Molecular Structure Analysis
The empirical formula of KHS101 is C18H21N5S, and its molecular weight is 339.46 . The SMILES string representation isCC(C)CNC1=NC(NCC2=CSC(C3=CC=CC=C3)=N2)=NC=C1
. Physical And Chemical Properties Analysis
KHS101 is a powder with an off-white to light brown color. It has a high solubility in DMSO (≥20 mg/mL) and should be stored in a desiccated condition at a temperature of 2-8°C .科学研究应用
- GBM is the most malignant primary brain cancer in adults. KHS101 disrupts energy metabolism in human glioblastoma cells, leading to tumor cell death. It does so by targeting the mitochondrial chaperone heat shock protein family D member 1 (HSPD1). In preclinical models, KHS101 reduced tumor growth and increased survival without discernible side effects .
- KHS101 demonstrates varying cytotoxic effects on TNBC cells. Its distinct susceptibility in African American breast cancer cells suggests it as a promising avenue for further research in understanding its mechanism of action and validating therapeutic potential in TNBC .
- In PDAC models, researchers investigated whether reducing TACC3 protein expression using KHS101 could inhibit tumor progression. KHS101 treatment showed potential in suppressing tumor growth .
- KHS101 selectively impairs mitochondrial bioenergetic capacity and glycolytic activity in GBM cells. By disrupting energy metabolism, it affects pathways crucial for cancer cell survival .
- KHS101 promotes autophagy and apoptosis in GBM cells. These cellular processes play essential roles in cancer cell survival and death .
Glioblastoma Multiforme (GBM) Treatment
Triple-Negative Breast Cancer (TNBC)
Pancreatic Ductal Adenocarcinoma (PDAC)
Metabolic Pathways and Energy Regulation
Autophagy and Apoptosis
GBM Stem Cell Self-Renewal
作用机制
Target of Action
KHS101, also known as N4-isobutyl-N2-((2-phenylthiazol-4-yl)methyl)pyrimidine-2,4-diamine, primarily targets the mitochondrial chaperone heat shock protein family D member 1 (HSPD1) . HSPD1 plays a crucial role in maintaining mitochondrial integrity and regulating energy metabolism .
Mode of Action
KHS101 exerts its cytotoxic effects by disrupting HSPD1 . This disruption leads to the aggregation of proteins that regulate mitochondrial integrity and energy metabolism . The interaction of KHS101 with HSPD1 impairs the mitochondrial bioenergetic capacity and glycolytic activity selectively in glioblastoma multiforme (GBM) cells .
Biochemical Pathways
The primary biochemical pathway affected by KHS101 is the energy metabolism pathway within GBM cells . KHS101 treatment leads to significant modulation of genes associated with oxidative phosphorylation (OXPHOS) and the tricarboxylic acid (TCA) cycle . Additionally, KHS101 treatment results in alterations in glycolytic pathways .
Result of Action
The action of KHS101 results in a significant reduction in tumor cell growth in diverse GBM cell models . This reduction is achieved without affecting the viability of noncancerous brain cell lines . In patient-derived xenograft tumor models in mice, systemic administration of KHS101 reduced tumor growth and increased survival .
Action Environment
The environment in which KHS101 acts can influence its efficacy and stability. For instance, KHS101 demonstrates varying cytotoxic effects on triple-negative breast cancer (TNBC) cells, with African American (AA) breast cancer cells displaying heightened cytotoxicity and reduced proliferation compared to Caucasian American (CA) breast cancer cells . This suggests that genetic and environmental factors can influence the action of KHS101 .
属性
IUPAC Name |
4-N-(2-methylpropyl)-2-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrimidine-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5S/c1-13(2)10-20-16-8-9-19-18(23-16)21-11-15-12-24-17(22-15)14-6-4-3-5-7-14/h3-9,12-13H,10-11H2,1-2H3,(H2,19,20,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRJOOOHPBSAHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC(=NC=C1)NCC2=CSC(=N2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。